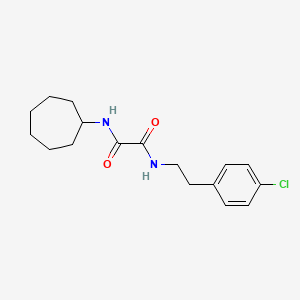

N1-(4-chlorophenethyl)-N2-cycloheptyloxalamide

Description

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-cycloheptyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O2/c18-14-9-7-13(8-10-14)11-12-19-16(21)17(22)20-15-5-3-1-2-4-6-15/h7-10,15H,1-6,11-12H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTRNHWBSPEOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-cycloheptyloxalamide typically involves the reaction of 4-chlorophenethylamine with cycloheptyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-chlorophenethylamine+cycloheptyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and in-line monitoring systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-cycloheptyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-cycloheptyloxalamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating certain diseases.

Industry: In industrial applications, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-cycloheptyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations :

- Substituent Effects : The target compound’s cycloheptyl group introduces steric bulk and lipophilicity compared to the aromatic 4-chlorophenyl group in ’s analog. This may enhance membrane permeability but reduce aqueous solubility .

- Backbone Diversity: Unlike bis-azetidinone derivatives (), the target lacks beta-lactam rings, which are critical for antibiotic activity but may increase synthetic complexity .

- Bioactivity Implications : The hydrazine-thiazole-azepin analog () demonstrates cardioprotective effects, suggesting that structural variations in the oxalamide series could shift therapeutic applications .

Spectroscopic and Analytical Data

Table 3: Spectroscopic Comparison

Analysis :

- The target’s NMR would likely show aryl protons (δ ~7.2–7.4 for 4-chlorophenethyl) and cycloheptyl aliphatic protons (δ ~1.5–2.5). The absence of β-lactam peaks (cf. ) would distinguish it from azetidinone-containing analogs .

- Mass spectrometry would confirm the molecular ion at ~350.8 [M + H]+, aligning with the target’s formula.

Biological Activity

N1-(4-chlorophenethyl)-N2-cycloheptyloxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of oxalamides, characterized by the presence of an oxalamide functional group. The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 320.81 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on different biological systems. Key areas of research include:

- Antimicrobial Activity : Several studies have evaluated the compound's efficacy against various bacterial strains. Preliminary results indicate that it possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

- Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Research indicates that it may induce apoptosis in specific cancer cell lines, suggesting a potential mechanism for its anticancer activity.

- Neuroprotective Properties : Investigations into the neuroprotective effects of this compound have revealed its ability to mitigate oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Reduces oxidative stress in neuronal cells |

Case Study: Anticancer Activity

A detailed study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The study utilized various concentrations of the compound and assessed cell viability through MTT assays. Results indicated that:

- At a concentration of 50 µM, cell viability decreased to 40% compared to control.

- Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, particularly at the G1 phase.

- Induction of Apoptosis : Activation of caspase pathways has been observed, leading to apoptosis in treated cells.

- Antioxidant Activity : The compound may enhance endogenous antioxidant defenses, reducing cellular damage from reactive oxygen species (ROS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.